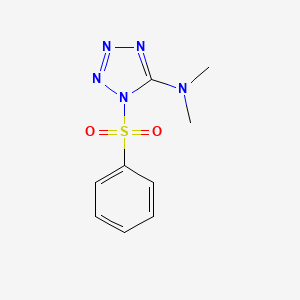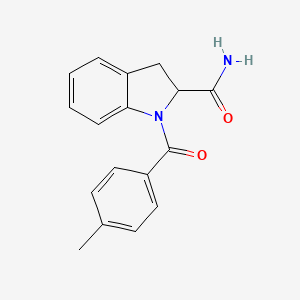
1-(4-Methylbenzoyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylbenzoyl)indoline-2-carboxamide, also known as AG-1478, is a compound with the molecular formula C17H16N2O2. Indole derivatives, such as this compound, have been the focus of many researchers in the study of pharmaceutical compounds for many years .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
The molecular formula of this compound is C17H16N2O2, and its molecular weight is 280.327.Applications De Recherche Scientifique
Environmental Impact of Similar Compounds
Occurrence, Fate, and Behavior in Aquatic Environments
A review on parabens, which share a benzoyl group similar to the query compound, detailed their widespread use in consumer products and their subsequent detection in aquatic environments. This research highlights the importance of understanding the environmental fate and potential impacts of synthetic organic compounds, including how they degrade and persist in water bodies. Such insights are crucial for assessing the ecological risks associated with the discharge of pharmaceutical and personal care products into the environment (Haman et al., 2015).
Pharmacological Implications of Structural Analogues
Anti-Inflammatory Properties of Gallic Acid
Research into gallic acid, a compound with a benzoyl component, revealed significant anti-inflammatory properties. This study sheds light on the molecular mechanisms underlying its pharmacological actions, offering a potential framework for developing new therapeutic agents for treating inflammation-related diseases. Understanding the actions of structurally related compounds can inform the exploration of "1-(4-Methylbenzoyl)indoline-2-carboxamide" in similar contexts (Bai et al., 2020).
Chemical Synthesis and Drug Development
Synthesis of Carbazoles from Indoles
A review on the synthesis of carbazoles from indoles, including methods such as transition-metal catalyzed C-H functionalization and metal-free cyclization, highlights the versatility of indole derivatives in synthesizing complex heterocyclic structures. This area of research is pertinent for developing novel pharmaceutical agents and functional materials, suggesting potential pathways for synthesizing and modifying compounds like "this compound" (Aggarwal et al., 2019).
Antioxidant Activity Measurement Techniques
Analytical Methods for Antioxidant Activity
A comprehensive review of various tests used to determine antioxidant activity provides a critical analysis of methodologies that could be applied to evaluate the antioxidant potential of "this compound". Understanding these methods is key for researchers aiming to investigate the compound's ability to scavenge free radicals or inhibit oxidative processes, which are important factors in many diseases and the stability of pharmaceutical formulations (Munteanu & Apetrei, 2021).
Mécanisme D'action
Target of Action
The primary target of 1-(4-Methylbenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with MmpL3, inhibiting its function . This interaction disrupts the normal functioning of the cell wall biosynthesis, leading to the death of the Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 by this compound affects the mycolic acid transport, a key component of the cell wall in Mycobacterium tuberculosis . This disruption in the biochemical pathway leads to the inability of the bacteria to maintain its cell wall, resulting in its death .
Pharmacokinetics
The compound has shown high selective activity towards mycobacterium tuberculosis over mammalian cells, suggesting its minimal cytotoxicity .
Result of Action
The molecular effect of this compound is the inhibition of MmpL3, which leads to the disruption of the cell wall biosynthesis . On a cellular level, this results in the death of Mycobacterium tuberculosis .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-6-8-12(9-7-11)17(21)19-14-5-3-2-4-13(14)10-15(19)16(18)20/h2-9,15H,10H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUBFYJACNCHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

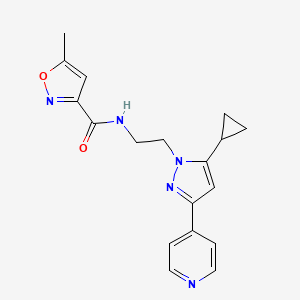

![N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide](/img/structure/B2583072.png)
![Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate](/img/structure/B2583073.png)
![N-(1-cyano-1-methylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2583077.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
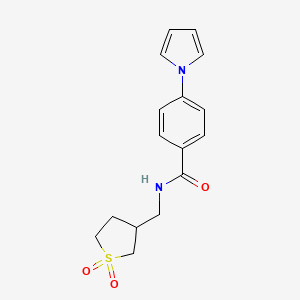


![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)
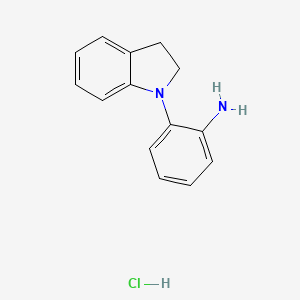
![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)
